molecular formula C16H15F2NO3S B1211289 N-(6-(2,4-Difluorophenoxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide CAS No. 81614-86-0

N-(6-(2,4-Difluorophenoxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide

Cat. No. B1211289
CAS RN: 81614-86-0
M. Wt: 339.4 g/mol
InChI Key: VJOLSBZDECMJIR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(6-(2,4-Difluorophenoxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide, also known as N-(6-(2,4-Difluorophenoxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide, is a useful research compound. Its molecular formula is C16H15F2NO3S and its molecular weight is 339.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality N-(6-(2,4-Difluorophenoxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(6-(2,4-Difluorophenoxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

CAS RN

81614-86-0

Product Name

N-(6-(2,4-Difluorophenoxy)-2,3-dihydro-1H-inden-5-yl)methanesulfonamide

Molecular Formula

C16H15F2NO3S

Molecular Weight

339.4 g/mol

IUPAC Name

N-[6-(2,4-difluorophenoxy)-2,3-dihydro-1H-inden-5-yl]methanesulfonamide

InChI

InChI=1S/C16H15F2NO3S/c1-23(20,21)19-14-7-10-3-2-4-11(10)8-16(14)22-15-6-5-12(17)9-13(15)18/h5-9,19H,2-4H2,1H3

InChI Key

VJOLSBZDECMJIR-UHFFFAOYSA-N

SMILES

CS(=O)(=O)NC1=C(C=C2CCCC2=C1)OC3=C(C=C(C=C3)F)F

Canonical SMILES

CS(=O)(=O)NC1=C(C=C2CCCC2=C1)OC3=C(C=C(C=C3)F)F

synonyms

6-DFPIMS
N-(6-(2,4-difluorophenoxy)indan-5-yl)methanesulfonamide

Origin of Product

United States

Synthesis routes and methods

Procedure details

At 0° C., 13.1 g of 6-(2,4-difluorophenoxy)-5-indanylamine in 60 ml of pyridine was combined with 4.0 ml of methanesulfonyl chloride. After 3 hours at 0° C. and 16 hours at 20° C., the mixture was concentrated, the residue was taken up in chloroform, the solution was washed with 1N hydrochloric acid, and concentrated. Recrystallization of the residue from ethanol yielded 8.1 g of N-[6-(2,4-difluorophenoxy)-5-indanyl]methanesulfonamide, mp 85°-87° C.
Quantity
13.1 g
Type
reactant
Reaction Step One
Quantity
4 mL
Type
reactant
Reaction Step Two
Quantity
60 mL
Type
solvent
Reaction Step Three

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